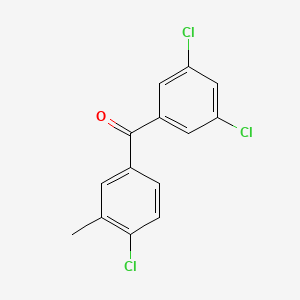

3-Methyl-3',4,5'-trichlorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUJRKHARJMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo /regioselective Routes for 3 Methyl 3 ,4,5 Trichlorobenzophenone

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

A retrosynthetic analysis of 3-Methyl-3',4,5'-trichlorobenzophenone offers several logical bond disconnections to simplify the target into more readily available starting materials. The most prominent disconnection is at the carbonyl-aryl carbon-carbon bonds, suggesting two primary synthetic approaches: Friedel-Crafts acylation and cross-coupling reactions.

Route A: Friedel-Crafts Acylation Approach

This strategy involves the formation of one of the carbonyl-aryl bonds via an electrophilic aromatic substitution. The two possible disconnections are:

Disconnection A1: Breaking the bond between the carbonyl group and the 3-methylphenyl ring. This leads to 3-methylbenzoyl chloride (or a related acylating agent) and 1,2,3-trichlorobenzene (B84244) as precursors.

Disconnection A2: Breaking the bond between the carbonyl group and the 3,4,5-trichlorophenyl ring. This retrosynthetic step points to 3,4,5-trichlorobenzoyl chloride and toluene (B28343) as the starting materials.

Route B: Cross-Coupling Approach

This modern approach involves the formation of the diaryl ketone through a transition-metal-catalyzed cross-coupling reaction. A key disconnection can be made at one of the aryl-carbonyl bonds, suggesting precursors suitable for reactions like Suzuki, Negishi, or Heck couplings. For instance, a disconnection could lead to a 3-methylphenyl organometallic reagent and a 3,4,5-trichlorobenzoyl derivative, or vice versa.

Exploration of Classical and Contemporary Carbon-Carbon Bond Formation Reactions for Benzophenone (B1666685) Scaffolds

The synthesis of the benzophenone core of the target molecule can be achieved through several established and modern synthetic reactions.

Friedel-Crafts Acylation: Mechanistic Considerations and Substituent Effects

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this reaction would involve the acylation of either toluene with 3,4,5-trichlorobenzoyl chloride or 1,2,3-trichlorobenzene with 3-methylbenzoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The regiochemical outcome of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring undergoing acylation.

Acylation of Toluene: The methyl group is an ortho-, para-director. Therefore, the acylation of toluene with 3,4,5-trichlorobenzoyl chloride would be expected to yield a mixture of 2-methyl- and 4-methyl-3',4',5'-trichlorobenzophenone. The formation of the desired 3-methyl isomer as the major product is not favored under standard Friedel-Crafts conditions.

Acylation of 1,2,3-trichlorobenzene: The chlorine atoms are deactivating and ortho-, para-directing. However, the steric hindrance from the adjacent chlorine atoms would likely direct the incoming acyl group to the less hindered positions, leading to a complex mixture of isomers.

| Reactants | Expected Major Products | Desired Product | Feasibility |

| Toluene + 3,4,5-Trichlorobenzoyl Chloride | 2-Methyl- and 4-Methyl-3',4',5'-trichlorobenzophenone | This compound | Low |

| 1,2,3-Trichlorobenzene + 3-Methylbenzoyl Chloride | Mixture of isomers | This compound | Low |

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) for Aryl-Ketone Linkages

Modern cross-coupling reactions provide a powerful alternative for the synthesis of diaryl ketones, often with higher regioselectivity than classical methods.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. A plausible route would be the coupling of 3-methylphenylboronic acid with 3,4,5-trichlorobenzoyl chloride.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. For the target molecule, this could involve the coupling of a 3-methylphenylzinc reagent with a 3,4,5-trichlorobenzoyl halide.

Heck Reaction: While less common for ketone synthesis, variations of the Heck reaction can be employed to form the aryl-ketone linkage.

These cross-coupling methods offer the advantage of pre-installing the substituents on the respective aromatic rings, thus avoiding the regioselectivity issues associated with Friedel-Crafts acylation.

Alternative Synthetic Strategies for Polyhalogenated and Methylated Aromatic Ketones

Other synthetic strategies could involve the Grignard reaction. For example, the reaction of 3-methylphenylmagnesium bromide with 3,4,5-trichlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, would yield the desired ketone. This method provides excellent control over the connectivity of the aryl groups.

Strategies for Controlled Introduction of Methyl and Halogen Substituents at Specific Positions

The successful synthesis of this compound hinges on the ability to control the placement of the methyl and chlorine substituents on the aromatic rings.

Regioselective Halogenation Techniques

The synthesis of the 3,4,5-trichlorophenyl moiety would likely start from a precursor that allows for regioselective chlorination. For instance, the direct chlorination of benzoic acid or benzaldehyde (B42025) under specific conditions can lead to the desired substitution pattern. The directing effects of the carboxyl or aldehyde group play a crucial role in the outcome of the halogenation reaction.

Similarly, the synthesis of the 3-methylphenyl precursor would require a strategy to introduce the methyl group at the meta position relative to the point of attachment to the carbonyl group. This is often achieved by starting with a commercially available 3-methyl substituted precursor.

Directing groups can be employed to control the regioselectivity of halogenation. rsc.org For instance, the use of a directing group can facilitate C-H activation at a specific position, allowing for the introduction of a halogen atom with high precision. rsc.orgresearchgate.net Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. researchgate.netnih.gov

| Technique | Description | Applicability to Target Synthesis |

| Electrophilic Aromatic Substitution | Direct chlorination using a chlorinating agent and a Lewis acid catalyst. Regioselectivity is governed by existing substituents. | Potentially useful for synthesizing the trichlorinated ring, but may lead to isomer mixtures. |

| Directed Ortho Metalation | A directing group on the aromatic ring directs a metalating agent to the ortho position, which can then be quenched with an electrophilic chlorine source. | Could be used if a suitable directing group is incorporated into one of the aromatic precursors. |

| C-H Activation | Transition metal-catalyzed activation of a specific C-H bond followed by halogenation. researchgate.netnih.gov | Offers high regioselectivity and could be a viable strategy for the controlled introduction of chlorine atoms. researchgate.netnih.gov |

Introduction of Methyl Groups via Electrophilic or Nucleophilic Pathways

The incorporation of a methyl group onto an aromatic framework, a critical step in the synthesis of the target compound, can be achieved through several distinct chemical strategies. The choice between an electrophilic or nucleophilic pathway is often dictated by the nature of the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Methylation: In this approach, the aromatic ring acts as a nucleophile, attacking an electrophilic methyl source. This is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Common electrophilic methylating agents include iodomethane, dimethyl sulfate, and dimethyl carbonate. The reaction is typically catalyzed by a Lewis acid to enhance the electrophilicity of the methylating agent. For the synthesis of this compound, it is more strategic to start with a pre-methylated precursor, such as m-toluoyl chloride, rather than attempting to methylate a pre-formed trichlorobenzophenone, which could lead to a mixture of products and deactivation of the ring by the carbonyl group.

Nucleophilic Methylation: Nucleophilic methylation involves the use of a methyl group source that is nucleophilic in nature, which then attacks an electrophilic center on the substrate. This pathway often employs organometallic reagents. Examples of nucleophilic methylating agents include Grignard reagents (e.g., CH₃-Mg-Br), methyllithium (B1224462) (CH₃Li), and trimethylaluminium. In modern synthesis, transition-metal-catalyzed C–H methylation has emerged as a powerful tool for the direct installation of methyl groups onto arenes, offering high selectivity. This could potentially be applied to a 3',4,5'-trichlorobenzophenone scaffold, directing the methyl group to the desired position on the unsubstituted ring.

| Pathway | Reagent Class | Specific Examples | Mechanism |

| Electrophilic | Alkyl Halides, Sulfates, Carbonates | Iodomethane (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Dimethyl Carbonate ((CH₃)₂CO₃) | SN2 reaction or Lewis acid-catalyzed SEAr |

| Nucleophilic | Organometallic Reagents | Methyllithium (CH₃Li), Methylmagnesium Bromide (CH₃MgBr), Trimethylaluminium (Al₂(CH₃)₆) | Nucleophilic attack on an electrophilic center |

| Nucleophilic | C-H Activation | AlMe₃ with Cobalt catalyst | Transition metal-catalyzed C-H bond activation and functionalization |

Optimization of Reaction Parameters for Yield, Purity, and Scalability

The primary method for assembling the benzophenone scaffold is the Friedel-Crafts acylation, a reaction that couples an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, this would typically involve the reaction of 3-methylbenzoyl chloride with 1,2,3-trichlorobenzene. The success of this synthesis, particularly in terms of yield, purity, and scalability, hinges on the careful optimization of several key reaction parameters.

Catalyst Choice and Stoichiometry : Aluminum chloride (AlCl₃) is a conventional and potent catalyst for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) can also be used. For acylation, a stoichiometric amount of the catalyst is often required because it complexes with the product ketone, rendering it inactive. Optimizing the catalyst load can minimize side reactions and reduce waste.

Temperature : Friedel-Crafts reactions are highly temperature-dependent. The reaction of 3-methylbenzoyl chloride and 1,2,3-trichlorobenzene should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Temperatures that are too high can lead to the formation of tarry by-products and reduced yield.

Reaction Time : The reaction duration must be optimized to ensure complete consumption of the limiting reagent without promoting the formation of degradation products. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

| Parameter | Condition | Rationale / Effect on Outcome |

| Lewis Acid Catalyst | AlCl₃, FeCl₃ | Activates the acyl chloride for electrophilic attack. Stoichiometry is key. |

| Solvent | CH₂Cl₂, CS₂, Nitrobenzene | Affects solubility of reactants and catalyst, can influence reaction rate and selectivity. |

| Temperature | 0 °C to 50 °C | Lower temperatures control exothermicity and reduce by-products; higher temperatures increase reaction rate. |

| Reactant Ratio | 1:1 to 1:1.2 (Acyl Chloride:Arene) | Using a slight excess of the arene can help drive the reaction to completion. |

| Reaction Time | 2 - 24 hours | Must be sufficient for completion but not so long as to cause product degradation. |

Advanced Purification Techniques for Complex Organic Syntheses

The crude product from the synthesis of this compound is expected to be a mixture containing the desired product, unreacted starting materials, and isomeric by-products. Achieving high purity requires a multi-step purification strategy employing advanced techniques.

Aqueous Work-up : The first step after the reaction is quenching with a cold acid solution (e.g., dilute HCl) to decompose the aluminum chloride-ketone complex and separate the catalyst residues into the aqueous layer.

Extraction : The organic product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Column Chromatography : This is the most critical technique for separating complex mixtures of organic compounds. Given the high likelihood of forming isomeric products in Friedel-Crafts reactions, silica (B1680970) gel column chromatography is essential for isolating the target this compound from other isomers that may have similar polarities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is typically employed.

Recrystallization : After chromatographic separation, recrystallization is used to obtain the final product in high purity. The selection of an appropriate solvent system (a single solvent or a mixture in which the compound is soluble when hot but insoluble when cold) is determined empirically. Common solvent systems for benzophenones include ethanol (B145695), or mixtures like hexane (B92381)/ethyl acetate.

Vacuum Distillation : For benzophenone derivatives that are liquids or low-melting solids, vacuum distillation can be an effective purification method, although it is less effective at separating close-boiling isomers.

Synthetic Approaches to Isomeric and Analogous Trichlorobenzophenones for Comparative Studies

To understand the structure-activity relationships of this compound, it is valuable to synthesize and study its isomers and analogs.

Synthesis of 3,3',4-Trichlorobenzophenone and Related Isomers

The synthesis of isomeric trichlorobenzophenones follows the same fundamental principles of Friedel-Crafts acylation. For example, the synthesis of 3,3',4-Trichlorobenzophenone can be envisioned through two primary retrosynthetic disconnections:

Route A : Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with 3-chlorobenzoyl chloride.

Route B : Friedel-Crafts acylation of chlorobenzene (B131634) with 3,4-dichlorobenzoyl chloride.

The choice between these routes may depend on the relative reactivity and directing effects of the substituents on the aromatic rings, as well as the commercial availability of the starting materials. Similar strategies can be applied to synthesize other isomers, such as 2,3',4'-trichlorobenzophenone (B1319782) or 3,4,4'-trichlorobenzophenone. The synthesis of related dinitro- and diaminobenzophenones often starts with a Friedel-Crafts reaction involving a nitrobenzoyl chloride and a chlorobenzene, providing a strong procedural basis for these syntheses.

Synthesis of Methyl-Substituted Benzophenone Analogs

A wide array of methyl-substituted benzophenone analogs can be prepared to serve as comparative compounds. The primary synthetic methods include:

Friedel-Crafts Acylation : This remains the most versatile method. For instance, 4-methylbenzophenone (B132839) can be synthesized by the acylation of toluene with benzoyl chloride. Similarly, reacting various substituted benzoyl chlorides with toluene or xylenes (B1142099) can generate a library of methyl-substituted analogs.

Oxidation of Diphenylmethanes : An alternative route involves the synthesis of a substituted diphenylmethane (B89790) followed by oxidation to the corresponding benzophenone. For example, 4-hydroxy-3-methoxy-4'-methylbenzophenone can be prepared via the oxidation of its corresponding benzhydrol intermediate. This method is particularly useful when direct Friedel-Crafts acylation is problematic due to substrate sensitivity or unfavorable regiochemistry.

Advanced Spectroscopic Characterization of 3 Methyl 3 ,4,5 Trichlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Methyl-3',4,5'-trichlorobenzophenone, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the seven aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atoms, as well as the electron-donating effect of the methyl group.

The protons on the 3-methylphenyl ring (let's denote this as ring A) are expected to appear in distinct regions compared to the protons on the 3',4',5'-trichlorophenyl ring (ring B). The methyl group at the 3-position will cause a slight shielding effect (upfield shift) on the ortho (H-2, H-4) and para (H-6) protons relative to benzene (B151609). Conversely, the protons on ring B will be significantly deshielded (downfield shift) due to the cumulative electron-withdrawing effect of the three chlorine atoms and the carbonyl group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.65 | s | - |

| H-4 | 7.45 | d | 7.6 |

| H-5 | 7.40 | t | 7.6 |

| H-6 | 7.60 | d | 7.6 |

| CH₃ | 2.40 | s | - |

| H-2' | 7.85 | s | - |

| H-6' | 7.85 | s | - |

Disclaimer: These are predicted values and may differ from experimental results.

The protons H-2' and H-6' on the trichlorinated ring are chemically equivalent due to symmetry and are expected to appear as a singlet. The protons on the methyl-substituted ring will exhibit more complex splitting patterns due to spin-spin coupling. H-5 is expected to be a triplet, being coupled to both H-4 and H-6. H-4 and H-6 will likely appear as doublets, each coupled to H-5. The H-2 proton, being adjacent to the carbonyl group and the methyl-substituted carbon, is predicted to be a singlet. The methyl protons will also appear as a singlet as there are no adjacent protons to couple with.

The ¹³C NMR spectrum will provide information on the 14 unique carbon atoms in this compound. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-145 ppm region, with their specific shifts determined by the attached substituents. The methyl carbon will be found in the aliphatic region, typically around 20-25 ppm.

The chlorine atoms will cause a significant downfield shift for the carbons they are directly attached to (C-3', C-4', C-5'), while the carbons ortho and para to the chlorine atoms will also be affected. The methyl group will have a shielding effect on the carbon it is attached to (C-3) and the other carbons in that ring.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195.0 |

| C-1 | 137.5 |

| C-2 | 130.5 |

| C-3 | 138.0 |

| C-4 | 128.5 |

| C-5 | 133.0 |

| C-6 | 129.0 |

| CH₃ | 21.5 |

| C-1' | 139.0 |

| C-2' | 131.0 |

| C-3' | 135.0 |

| C-4' | 133.5 |

| C-5' | 135.0 |

| C-6' | 131.0 |

Disclaimer: These are predicted values and may differ from experimental results.

To confirm the assignments from the 1D NMR spectra, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For the 3-methylphenyl ring, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. The absence of cross-peaks for H-2, the methyl protons, and the protons on the trichlorinated ring would support their singlet assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~2.40 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons should show a correlation to C-3 and C-2, and the protons on both rings should show correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the two aromatic rings relative to each other. For example, correlations might be observed between the ortho protons of one ring (H-2 and H-6) and the ortho protons of the other ring (H-2' and H-6'), depending on the dihedral angle between the rings.

Solid-State NMR (SSNMR): In the solid state, the orientation-dependent interactions are not averaged out as they are in solution. SSNMR can provide valuable information about the crystalline structure and packing of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. SSNMR could also be used to study polymorphism if the compound crystallizes in different forms.

Variable-Temperature (VT) NMR: The two phenyl rings in benzophenone (B1666685) are not coplanar due to steric hindrance and can rotate relative to each other. VT NMR studies can provide insights into the dynamics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent ortho or meta protons/carbons, which would appear equivalent at room temperature due to rapid rotation. By analyzing the changes in the NMR spectra as a function of temperature, the energy barrier for this conformational change can be determined.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and can provide a wealth of information about the functional groups present in a molecule.

The most prominent feature in the IR and Raman spectra of this compound is expected to be the carbonyl (C=O) stretching vibration. For benzophenone itself, this band typically appears around 1660-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings.

The electron-donating methyl group on one ring would tend to slightly lower the C=O stretching frequency, while the electron-withdrawing chlorine atoms on the other ring would increase it. The net effect would be a carbonyl stretching frequency that is likely to be slightly higher than that of unsubstituted benzophenone.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C-H stretching (methyl) | 2980-2850 | Medium |

| C=O stretching | 1670-1680 | Strong |

| C=C stretching (aromatic) | 1600-1450 | Medium to Strong |

| C-Cl stretching | 800-600 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Analysis of Aromatic Ring Vibrations and Halogen-Induced Perturbations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, the IR spectrum would be dominated by vibrations characteristic of its aromatic rings, carbonyl group, and carbon-halogen bonds.

The aromatic rings would give rise to several distinct bands. vscht.cz C-H stretching vibrations on the aromatic rings are expected in the 3100-3000 cm⁻¹ region. libretexts.org C=C stretching vibrations within the rings typically appear in the 1600-1400 cm⁻¹ range. vscht.cz Furthermore, the substitution pattern on each ring influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ "fingerprint" region, which can help confirm the arrangement of substituents. libretexts.org

The presence of three chlorine atoms on one ring and a methyl group on the other induces significant perturbations. Halogen substitution can shift the frequency and intensity of ring vibrations due to electronic and mass effects. The C-Cl stretching vibrations themselves are expected to produce strong absorptions, typically in the 1100-800 cm⁻¹ region, although their exact position can be complex. The methyl group would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org The prominent carbonyl (C=O) stretch of the benzophenone core is anticipated to be a strong, sharp band around 1660 cm⁻¹, its position influenced by the electronic effects of the attached substituted rings. masterorganicchemistry.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2950-2850 | C-H Stretch | Methyl Group (-CH₃) |

| ~1660 | C=O Stretch | Ketone (Benzophenone) |

| 1600-1400 | C=C Stretch | Aromatic Rings |

| ~1450 & ~1375 | C-H Bend | Methyl Group (-CH₃) |

| 1100-800 | C-Cl Stretch | Chloro-aromatic |

| 900-650 | C-H Out-of-plane Bend | Substituted Aromatic Rings |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). scispace.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₁₄H₉Cl₃O), HRMS would be used to confirm its elemental composition. The presence of three chlorine atoms would create a distinctive isotopic pattern for the molecular ion peak ([M]⁺), with successive peaks separated by two mass units (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks would be characteristic of a molecule containing three chlorine atoms.

Expected HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated Exact Mass (Da) | Isotope |

| [C₁₄H₉³⁵Cl₃O]⁺ | 321.9719 | [M]⁺ |

| [C₁₄H₉³⁵Cl₂³⁷ClO]⁺ | 323.9690 | [M+2]⁺ |

| [C₁₄H₉³⁵Cl³⁷Cl₂O]⁺ | 325.9660 | [M+4]⁺ |

| [C₁₄H₉³⁷Cl₃O]⁺ | 327.9631 | [M+6]⁺ |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. mdpi.com

For this compound, the molecular ion would likely undergo fragmentation characteristic of benzophenones and substituted aromatics. Key fragmentation steps would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in ions corresponding to [CH₃-C₆H₄-CO]⁺ and [Cl₃-C₆H₂-CO]⁺.

Loss of Neutrals: The loss of small, stable neutral molecules like carbon monoxide (CO) from acylium ions is a common pathway. libretexts.org

Cleavage of Substituents: Fragmentation may involve the loss of a chlorine atom (Cl•) or a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.

Analyzing the resulting product ions allows for the reconstruction of the molecule's structure and confirms the positions of the substituents.

Plausible Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 322 (approx.) | Cleavage of aryl-carbonyl bond | 205 (approx.) | C₇H₄Cl₃ |

| 322 (approx.) | Cleavage of aryl-carbonyl bond | 119 | C₇H₂Cl₃O |

| 205 (approx.) | Loss of Carbon Monoxide | 177 (approx.) | CO |

| 119 | Loss of Carbon Monoxide | 91 | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. science-softcon.de

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzophenone chromophore. Typically, benzophenones exhibit two main absorption bands:

An intense band at shorter wavelengths (around 250-280 nm) corresponding to the π → π* transition within the aromatic rings and carbonyl group. science-softcon.de

A weaker, longer-wavelength band (around 330-360 nm) corresponding to the formally forbidden n → π* transition, involving the non-bonding electrons on the carbonyl oxygen. science-softcon.de

The positions and intensities of these bands are sensitive to the substituents on the aromatic rings. The methyl group (an electron-donating group) and the chlorine atoms (electron-withdrawing and π-donating) will modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695) to observe these electronic transitions.

Expected UV-Vis Absorption Data

| Solvent | λ_max (nm) (approx.) | Electronic Transition | Molar Absorptivity (ε) |

| Hexane | 260 | π → π | High |

| Hexane | 340 | n → π | Low |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements (if applicable)

Of particular interest would be the dihedral angle between the two phenyl rings, which is a key structural feature of benzophenones. This angle is influenced by steric hindrance from the substituents. The analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as C-H···O or halogen bonding that stabilize the solid-state structure. researchgate.net This information is crucial for understanding the relationship between molecular structure and macroscopic physical properties.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Environment Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is highly sensitive to the local electronic environment of nuclei with a quadrupole moment, such as ³⁵Cl and ³⁷Cl. researchgate.net Unlike NMR, NQR is performed in the absence of an external magnetic field. researchgate.net The resonance frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the surrounding charge distribution.

For this compound, NQR would be an excellent tool to characterize the environments of the three chlorine atoms. Since the three chlorine atoms are in chemically non-equivalent positions (3', 4', and 5'), they are expected to experience different EFGs and thus produce distinct NQR resonance frequencies. The number of observed resonance lines would confirm the number of unique chlorine environments in the crystal's unit cell. The specific frequencies would provide insight into the nature of the C-Cl bonds, including their ionic character and any involvement in weak intermolecular interactions.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as a singlet for the methyl group protons. The aromatic region would display complex splitting patterns due to the different chemical environments of the protons. The methyl group would likely appear as a singlet around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbon (typically in the range of 190-200 ppm), the methyl carbon, and the aromatic carbons. The number of distinct aromatic carbon signals would confirm the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1670 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 315.58. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 ,4,5 Trichlorobenzophenone

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two aromatic rings in 3-Methyl-3',4,5'-trichlorobenzophenone exhibit distinct reactivities towards substitution reactions due to their different substituents.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings generally undergo nucleophilic substitution when they are electron-poor. wikipedia.org This reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com

On the Trichlorinated Phenyl Ring: This ring is highly deactivated towards electrophilic attack and activated for nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing chlorine atoms and the deactivating benzoyl group. The chlorine atoms, particularly those at the 3' and 5' positions, are meta to each other, and the one at the 4' position is para to the carbonyl bridge. Nucleophilic attack is most likely to occur at the positions activated by these electron-withdrawing groups. The carbonyl group strongly deactivates the ortho (2', 6') and para (4') positions. Therefore, a nucleophile would preferentially attack the carbons bearing the chlorine atoms. The 4'-chloro position is activated by the carbonyl group (para) and the 3',5'-chloro substituents. The 3'- and 5'-chloro positions are activated by the other chloro substituents and the carbonyl group. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, but substitution at the 4'-position is often favored in activated systems. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is favored on electron-rich aromatic rings. lumenlearning.com

On the Methyl-Substituted Phenyl Ring: This ring is activated towards electrophilic attack by the electron-donating methyl group. The methyl group is an ortho, para-director. stackexchange.comlibretexts.orglibretexts.org However, the benzoyl group is a strong deactivating group and a meta-director. libretexts.org Therefore, there is a conflict in directing effects. The activating effect of the methyl group will direct incoming electrophiles to the ortho (2, 6) and para (4) positions relative to it. The deactivating benzoyl group will direct to the meta (3, 5) positions relative to the carbonyl carbon. In such competing scenarios, the activating group's influence is generally stronger. Thus, substitution is most likely to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6), with steric hindrance potentially reducing the yield of the ortho-substituted products. libretexts.org

On the Trichlorinated Phenyl Ring: This ring is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing effects of the three chlorine atoms and the carbonyl group. lumenlearning.com Electrophilic attack on this ring would be extremely slow and require harsh reaction conditions. If a reaction were to occur, the directing effects would be complex, but substitution would be significantly disfavored compared to the other ring.

The following table summarizes the directing effects of the substituents on both phenyl rings.

| Ring | Substituent | Position | Electronic Effect | Directing Effect for EAS | Directing Effect for SNAr |

| Ring A (Methylated) | -CH₃ | 3 | Electron-Donating (Inductive, Hyperconjugation) | Ortho, Para-directing (Activator) | Deactivating |

| -CO-Ar' | 1 | Electron-Withdrawing (Inductive, Resonance) | Meta-directing (Deactivator) | Activating | |

| Ring B (Chlorinated) | -Cl | 3', 4', 5' | Electron-Withdrawing (Inductive) | Ortho, Para-directing (Deactivator) | Activating |

| -CO-Ar | 1' | Electron-Withdrawing (Inductive, Resonance) | Meta-directing (Deactivator) | Activating |

This is an interactive data table. You can sort and filter the data.

Specific kinetic and thermodynamic data for 3-Methyl-3',4',5'-trichlorobenzophenone are not available. However, general principles can be applied to predict its reactivity.

Kinetics:

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com The presence of multiple electron-withdrawing chloro substituents on one ring of 3-Methyl-3',4',5'-trichlorobenzophenone would significantly increase the rate of nucleophilic substitution on that ring compared to a non-chlorinated analogue. libretexts.org The reaction is typically second-order, being first-order in both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-withdrawing groups, is key to the reaction's kinetics.

Electrophilic Aromatic Substitution: The rate of EAS would be significantly slower on both rings compared to benzene (B151609) due to the deactivating effect of the benzoyl group. lumenlearning.com However, the methyl-substituted ring would react faster than the trichlorinated ring. The electron-donating methyl group helps to stabilize the positively charged intermediate (the sigma complex), thereby lowering the activation energy and increasing the reaction rate relative to the unsubstituted benzophenone (B1666685). libretexts.org

Thermodynamics:

Nucleophilic Aromatic Substitution: SNAr reactions are generally thermodynamically favorable if the nucleophile is strong and the leaving group is stable. Chloride is a good leaving group. The formation of a new, strong bond between the nucleophile and the aromatic carbon, and the departure of the stable chloride ion, would likely result in an exothermic reaction.

Reactivity of the Carbonyl Group: Addition, Reduction, and Oxidation Chemistry

The carbonyl group in 3-Methyl-3',4',5'-trichlorobenzophenone is a key site of reactivity. It is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.

Reduction:

The carbonyl group of benzophenones can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. wikipedia.orglibretexts.org

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol (diphenylmethanol derivative). wikipedia.org

Reduction to Methylene Group (Deoxygenation): More vigorous reduction methods can completely remove the carbonyl oxygen to form a methylene (-CH₂-) group. Common methods include:

Wolff-Kishner Reduction: This involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures. libretexts.orgyoutube.com These basic conditions would be compatible with the chloro substituents.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid (like HCl). libretexts.orgyoutube.com The acidic conditions might lead to side reactions, but it is an effective method for deoxygenation.

The following table summarizes common reduction reactions of the carbonyl group.

| Reaction | Reagents | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄, followed by H₃O⁺ | Secondary Alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) |

| Clemmensen Reduction | Zn(Hg), HCl, heat | Methylene (-CH₂-) |

This is an interactive data table. You can sort and filter the data.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group. For this compound, oxidation of the carbonyl group is not a typical or synthetically useful reaction.

Photochemical Reactivity and Light-Induced Transformation Mechanisms

Benzophenone and its derivatives are well-known for their rich photochemical reactivity. acs.org Upon absorption of UV light, they are promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet state is the primary species responsible for the subsequent photochemical reactions.

While specific data for this compound is unavailable, the general mechanism of benzophenone photolysis can be inferred.

Pathways: Upon UV irradiation, this compound is expected to form a triplet excited state. In the presence of hydrogen-donating solvents (like isopropanol) or other substrates, this triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. Photoreduction is a characteristic reaction of benzophenones. acs.org Another potential pathway, particularly given the carbon-chlorine bonds, is reductive dehalogenation. The excited state of the molecule might facilitate the cleavage of a C-Cl bond, leading to the formation of aryl radicals. These highly reactive radical intermediates would then undergo further reactions such as hydrogen abstraction or dimerization.

Quantum Yields: The quantum yield is a measure of the efficiency of a photochemical process. researchgate.net For benzophenone itself, the quantum yield of intersystem crossing is nearly unity. nih.gov The quantum yield of the subsequent photoreduction or photodecomposition would depend on various factors, including the solvent, the presence of quenchers (like oxygen), and the nature of the substituents. The presence of heavy chlorine atoms could potentially influence the rates of intersystem crossing and other photophysical processes. Without experimental data, the quantum yields for the direct photolysis of this compound cannot be specified.

Intermediate Characterization: The primary intermediates in the direct photolysis would likely be the triplet excited state of the benzophenone derivative and various radical species (ketyl radicals, aryl radicals). These transient species are typically characterized using techniques like laser flash photolysis, which allows for their detection and the study of their kinetics on very short timescales. nih.gov

Benzophenones are excellent triplet photosensitizers. nih.govyoutube.com This means that after being excited by light, they can transfer their triplet energy to another molecule (an acceptor), causing it to become excited and undergo a chemical reaction while the benzophenone itself returns to the ground state.

Energy Transfer: For photosensitization to occur, the triplet energy of the sensitizer (B1316253) (the benzophenone derivative) must be greater than that of the acceptor molecule. The high triplet energy of benzophenones (around 69 kcal/mol) allows them to sensitize a wide variety of reactions. nih.gov

Free Radical Generation: The excited triplet state of this compound can generate free radicals through several mechanisms:

Hydrogen Abstraction: As mentioned, it can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical.

Electron Transfer: The excited state can also participate in electron transfer processes, either accepting or donating an electron to form radical ions.

Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited triplet state of the benzophenone can transfer its energy to oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then go on to oxidize various substrates.

The presence of chloro and methyl substituents on the aromatic rings can modulate the photophysical properties of the benzophenone core, such as the lifetime and energy of the triplet state, which in turn would affect its efficiency as a photosensitizer and its ability to generate free radicals.

Influence of Wavelength, Light Intensity, and Environmental Conditions on Photoreactivity

The photoreactivity of aromatic ketones like 3-Methyl-3',4',5'-trichlorobenzophenone is critically dependent on the absorption of ultraviolet (UV) radiation, which elevates the molecule to an excited electronic state. This process initiates a cascade of photochemical reactions.

Environmental Conditions: The surrounding chemical environment profoundly impacts photoreactivity pathways.

pH: The pH of the medium can influence the electronic state of the molecule, although for non-ionizable benzophenones, this effect is less direct than for phenolic analogues like Benzophenone-3. However, pH can significantly alter the production and quenching of reactive oxygen species (ROS) in the matrix, thereby indirectly affecting degradation kinetics. For instance, the contribution of hydroxyl radicals (•OH) to degradation processes is often enhanced at acidic pH values. researchgate.net

Dissolved Organic Matter (DOM): Natural waters contain DOM, such as humic and fulvic acids. DOM can play a dual role; it can act as a light screen, absorbing UV radiation and reducing the photons available to the target molecule, thus inhibiting direct photolysis. Conversely, excited-state DOM (³DOM*) can act as a photosensitizer, transferring energy to the benzophenone or generating ROS (e.g., singlet oxygen, •OH) that subsequently degrade the compound. Studies on related compounds show that humic acid can inhibit the degradation rate. researchgate.net

Presence of Other Species: Ions like bicarbonate (HCO₃⁻) have been shown to enhance the degradation rate of some benzophenones, potentially by acting as •OH scavengers and forming other reactive species. researchgate.net

Hydrolytic Stability and Kinetics Across Varying pH Conditions (Acidic, Neutral, Basic)

Benzophenones are characterized by a diaryl ketone structure, which is generally resistant to hydrolysis under neutral environmental conditions due to the strength and stability of the carbon-carbon bonds of the aromatic rings and the central carbonyl group. Significant degradation via hydrolysis typically requires forcing conditions, such as extreme pH and elevated temperatures.

The hydrolysis of organic compounds in aqueous solutions often follows pseudo-first-order kinetics, and the observed rate constant (k_obs) is a composite of contributions from acid-catalyzed, neutral, and base-catalyzed pathways. rsc.org The general relationship can be expressed as:

k_obs = k_H⁺[H⁺] + k_N + k_OH⁻[OH⁻]

Where:

k_H⁺ is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the pseudo-first-order rate constant for neutral hydrolysis (reaction with water).

k_OH⁻ is the second-order rate constant for base-catalyzed hydrolysis.

Under strongly acidic conditions, the reaction is accelerated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strongly basic conditions, the direct nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the carbonyl carbon is the dominant degradation pathway. In the neutral pH range, the reaction rate is typically at its minimum.

The following interactive table illustrates the expected theoretical relationship between pH, the observed rate constant (k_obs), and the half-life (t½) for a compound susceptible to acid and base hydrolysis.

| Condition | pH | Dominant Mechanism | Theoretical k_obs (s⁻¹) | Theoretical Half-life (t½) |

|---|---|---|---|---|

| Strongly Acidic | 2 | Acid-Catalyzed | High | Short |

| Weakly Acidic | 5 | Neutral / Minimal | Very Low | Very Long |

| Neutral | 7 | Neutral / Minimal | Very Low | Very Long |

| Weakly Basic | 9 | Base-Catalyzed | Moderate | Moderate |

| Strongly Basic | 12 | Base-Catalyzed | Very High | Very Short |

Note: The values in this table are illustrative and represent the general kinetic trend for hydrolysis, not specific experimental data for this compound.

Reductive and Oxidative Degradation Pathways under Controlled Conditions

Oxidative Degradation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic molecules like chlorinated benzophenones. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH). In processes like UV/H₂O₂ or UV/chlorination, •OH radicals attack the molecule non-selectively. nih.gov The degradation of this compound would likely proceed via:

Hydroxyl Radical Addition: •OH adds to the aromatic rings, forming hydroxylated intermediates.

Hydrogen Abstraction: •OH can abstract a hydrogen atom from the methyl group, initiating its oxidation.

Ring Opening: Subsequent attacks by •OH can lead to the cleavage of the aromatic rings, ultimately resulting in mineralization to CO₂, H₂O, and HCl.

In UV/chlorination systems, reactive chlorine species (RCS) such as the chlorine radical (•Cl) also contribute to degradation, particularly at neutral and basic pH values. researchgate.net

Reductive Degradation: Under reducing conditions, the primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination. This is commonly achieved using zero-valent iron (ZVI, Fe⁰). scispace.comresearchgate.net The process involves the transfer of electrons from the ZVI surface to the chlorinated benzophenone. The mechanism is believed to proceed via the sequential replacement of chlorine atoms with hydrogen atoms (hydrogenolysis). nih.gov

For this compound, the pathway would be:

Fe⁰ → Fe²⁺ + 2e⁻

C₁₄H₉Cl₃O + H⁺ + 2e⁻ → C₁₄H₁₀Cl₂O + Cl⁻

This process would continue, reducing the trichlorobenzophenone to various dichlorobenzophenone and monochlorobenzophenone isomers, and finally to 3-methylbenzophenone. Bimetallic systems, such as palladium-coated iron (Pd/Fe), often show significantly enhanced reaction rates compared to ZVI alone. rsc.org

Formation of Adducts and Complexation with Small Molecules or Ions

The this compound molecule possesses two primary sites for interaction: the carbonyl group and the π-systems of the aromatic rings.

Complexation at the Carbonyl Group: The lone pairs of electrons on the carbonyl oxygen atom can act as a Lewis base, allowing the molecule to coordinate with metal ions or other Lewis acids. Studies on unsubstituted benzophenone have shown it can form complexes with alkali metals like lithium and can be encapsulated in molecular crystals of fluorinated metal complexes (e.g., with Cu²⁺ or Pd²⁺). researchgate.netmdpi.comelsevierpure.com The encapsulation is driven by interactions between the metal center and the π-system of the benzophenone rings (M···π interactions). mdpi.comelsevierpure.com

Adducts via Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. While the aromatic rings provide significant steric hindrance, reactions with potent nucleophiles can lead to the formation of tetrahedral adducts. quora.comresearchgate.net For example, organometallic reagents or strong bases like sodium amide could potentially add across the C=O bond.

The electron-withdrawing chlorine atoms on one ring would increase the electrophilicity of the carbonyl carbon, making it theoretically more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Comparative Reactivity Studies Across Different Trichlorobenzophenone Isomers

The specific reactivity of this compound is dictated by the precise arrangement of its substituents, which differs from other possible isomers. The principles of structure-activity relationships allow for a comparison of its expected reactivity.

Electronic Effects: The three chlorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring to electrophilic attack but increases the electrophilicity of the carbonyl carbon. The methyl group is weakly electron-donating. In the subject compound, the three chlorines are on one ring and the methyl group is on the other. An isomer such as 2,4,6-trichloro-3'-methylbenzophenone would have different electronic properties. The presence of chlorine atoms ortho and para to the carbonyl linkage would more strongly withdraw electron density from the ketone group through resonance, potentially enhancing its photoreactivity and susceptibility to reduction.

Steric Effects: this compound lacks substituents in the ortho positions (positions 2, 6, 2', 6'). This lack of ortho-substituents means there is relatively low steric hindrance around the carbonyl group. This would allow the two phenyl rings to adopt a more coplanar conformation, which can enhance photochemical reactivity. In contrast, an isomer with an ortho-chlorine, such as 2,3',4'-trichloro-3-methylbenzophenone, would experience significant steric repulsion. This would force the chlorinated ring to twist out of plane with the carbonyl group, potentially decreasing conjugation and altering its UV absorption spectrum and photoreactivity. This steric hindrance would also impede nucleophilic attack at the carbonyl carbon.

The table below summarizes a theoretical comparison based on these principles.

| Isomer | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| 3-Methyl-3',4',5'-trichlorobenzophenone | No ortho-substituents. Separation of donating (CH₃) and withdrawing (Cl) groups on different rings. | - Lower steric hindrance.

|

| Hypothetical: 2,4-Dichloro-3'-methyl-5'-chlorobenzophenone | Chlorine in ortho-position (2-position). | - High steric hindrance, forcing ring twist.

|

| Hypothetical: 4-Methyl-2',4',6'-trichlorobenzophenone | Two ortho-chlorines and one para-chlorine on the same ring. | - Extreme steric hindrance.

|

Environmental Transformation and Degradation Pathways of 3 Methyl 3 ,4,5 Trichlorobenzophenone

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, which includes photodegradation, hydrolysis, and atmospheric oxidation, plays a crucial role in the transformation of organic pollutants in the environment.

Photodegradation is a key process for the breakdown of aromatic compounds in the presence of sunlight. For 3-Methyl-3',4,5'-trichlorobenzophenone, this process is expected to occur in both aquatic and atmospheric environments. The benzophenone (B1666685) moiety can absorb ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions.

In aquatic systems, direct photolysis may occur, where the compound itself absorbs light and undergoes transformation. Additionally, indirect photolysis can be significant, involving photosensitizing agents naturally present in water, such as dissolved organic matter. These agents can produce reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with the target compound. mdpi.comnih.gov The primary photodegradation pathway for chlorinated aromatic compounds is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edu For this compound, this would lead to the formation of dichlorinated and monochlorinated benzophenone derivatives. Cleavage of the carbon-chlorine (C-Cl) bond is a likely initial step. researchgate.net

In the atmosphere, gas-phase photodegradation is also a potential pathway. The compound may be subject to direct photolysis by solar radiation, although its absorption spectrum would determine the efficiency of this process.

Table 1: Predicted Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Products | Environmental Compartment |

|---|---|---|

| This compound | Methyl-dichlorobenzophenones | Aquatic, Atmospheric |

| Methyl-monochlorobenzophenones | Aquatic, Atmospheric | |

| Hydroxylated derivatives | Aquatic |

Note: This table is predictive and based on the photodegradation pathways of analogous polychlorinated aromatic compounds.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the central carbonyl group (ketone) is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Unlike esters or amides, the carbon-carbon bonds adjacent to the carbonyl group in a ketone are stable and not readily cleaved by water.

However, extreme pH conditions (highly acidic or alkaline) could potentially promote hydrolysis, although such conditions are not common in most natural environments. The stability of the benzophenone structure to hydrolysis has been noted for related compounds. researchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

In the troposphere, organic compounds are primarily degraded by reactions with highly reactive species, including hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The reaction with hydroxyl radicals (•OH) is likely to be the most significant atmospheric degradation pathway for this compound during the daytime. copernicus.org The •OH radical can react with the aromatic rings via addition to the double bonds or by abstracting a hydrogen atom from the methyl group. nih.gov The rate of these reactions is influenced by the number and position of the chlorine substituents. The presence of chlorine atoms on the aromatic rings can affect the reaction rates, and the formation of potentially toxic byproducts is a possibility. nih.gov

Reaction with ozone (O₃) is generally slower for aromatic compounds compared to alkenes unless activated by certain functional groups. For this compound, the reaction with ozone is expected to be a minor degradation pathway.

During the nighttime, nitrate radicals (NO₃) can be an important oxidant for certain organic compounds. researchgate.net The reactivity of this compound with NO₃ would depend on its specific chemical properties, but for many aromatic compounds, this pathway is less significant than the reaction with •OH.

Table 2: Estimated Atmospheric Lifetimes of Analogous Chlorinated Aromatic Compounds

| Compound Class | Reactant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Chlorinated Aromatic Ketones | •OH | 10⁻¹² - 10⁻¹¹ | Days to weeks |

| Chlorinated Aromatic Ketones | O₃ | < 10⁻¹⁸ | Months to years |

Note: This table provides estimated values based on data for structurally similar compounds and is for illustrative purposes. researchgate.net

Biotic Degradation Processes and Biotransformation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process for the removal of persistent organic pollutants from the environment.

The microbial degradation of this compound is likely to proceed through pathways similar to those observed for polychlorinated biphenyls (PCBs). researchgate.netnih.gov Aerobic degradation is expected to be initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto one of the aromatic rings. This would be followed by ring cleavage and further degradation to simpler organic acids that can enter central metabolic pathways.

A plausible degradation pathway would involve:

Dioxygenation: An initial attack by a dioxygenase enzyme to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a dihydroxy-derivative.

Meta-cleavage: The aromatic ring is opened through meta-cleavage, leading to a chlorinated muconic semialdehyde derivative.

Further degradation: Subsequent enzymatic reactions would lead to the removal of chlorine atoms and the breakdown of the carbon skeleton.

The presence of the methyl group may influence the position of the initial dioxygenase attack. The degradation of the less chlorinated ring is often favored.

Table 3: Potential Microbial Metabolites of this compound

| Parent Compound | Potential Intermediate Metabolites | Proposed Enzymatic Step |

|---|---|---|

| This compound | Dihydroxylated methyl-trichlorobenzophenone | Dioxygenation |

| Dihydroxylated methyl-trichlorobenzophenone | Chlorinated ring-cleavage products | Meta-cleavage |

| Chlorinated ring-cleavage products | Chlorobenzoic acids | Further degradation |

Note: This table is based on proposed pathways analogous to PCB biodegradation.

While no specific microorganisms have been identified for the degradation of this compound, it is plausible that bacteria capable of degrading PCBs and other chlorinated aromatic compounds could also transform this molecule. researchgate.net Such bacteria are commonly found in contaminated soils and sediments.

Genera of bacteria that have been shown to degrade PCBs and related compounds include Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas. epa.gov The isolation of microorganisms capable of degrading this compound would likely involve enrichment culture techniques using the compound as a sole carbon source or in co-metabolism with other substrates. Characterization of such isolates would involve taxonomic identification (e.g., through 16S rRNA gene sequencing) and elucidation of the specific catabolic genes and enzymes involved in the degradation pathway.

Enzymatic Mechanisms Involved in Biotransformation Processes

The biotransformation of this compound is anticipated to be a slow process, characteristic of many polychlorinated aromatic compounds. Microorganisms, particularly bacteria and fungi, are the primary drivers of enzymatic degradation of such persistent organic pollutants in the environment. nih.govnih.gov The enzymatic breakdown of halogenated aromatics generally proceeds through a series of metabolic pathways. nih.govnih.govresearchgate.netmahidol.ac.th

The initial and often most challenging step is dehalogenation, which can occur aerobically or anaerobically. nih.govmicrobe.com Aerobic degradation is typically initiated by oxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage. nih.govmicrobe.com For a compound like this compound, this could involve dioxygenases attacking one of the benzene (B151609) rings. Following hydroxylation, the ring is cleaved, and the resulting intermediates enter central metabolic pathways. nih.govnih.govresearchgate.net

Under anaerobic conditions, reductive dechlorination is a more common initial step, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.govmicrobe.comnih.gov This process is often carried out by specialized bacteria that use chlorinated compounds as electron acceptors. nih.gov The resulting less-chlorinated benzophenones would then be more amenable to further degradation.

Fungi, particularly white-rot fungi, possess powerful extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize a wide range of persistent organic pollutants, including chlorinated compounds. nih.gov

Table 1: Key Enzyme Classes in the Biotransformation of Halogenated Aromatic Compounds

| Enzyme Class | Role in Degradation | Typical Organisms |

|---|---|---|

| Oxygenases | Incorporation of oxygen into the aromatic ring, initiating degradation. | Bacteria (e.g., Pseudomonas, Burkholderia) |

| Dehalogenases | Removal of halogen atoms from the molecule. | Aerobic and anaerobic bacteria |

| Peroxidases | Oxidative degradation, often non-specific. | White-rot fungi |

| Hydrolases | Cleavage of chemical bonds by the addition of water. | Various bacteria and fungi |

Environmental Fate Modeling and Prediction of Persistence in Different Media (e.g., Soil, Water, Air)

Predicting the environmental fate and persistence of this compound in the absence of empirical data relies on computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.orgaftonchemical.comnih.govacs.orgnih.gov These models use the physicochemical properties of a chemical to predict its behavior in different environmental compartments.

Based on its structure—a benzophenone core with methyl and multiple chlorine substituents—the compound is expected to be hydrophobic and have a low vapor pressure. This suggests a strong tendency to partition from water into soil, sediment, and biota. mdpi.com Its persistence is likely to be high due to the presence of three chlorine atoms, which generally increase resistance to degradation. researchgate.net

Soil: In soil, this compound is expected to be relatively immobile due to strong adsorption to organic matter. Its degradation would be slow, primarily driven by microbial activity.

Water: In aquatic environments, the compound would likely be found in low concentrations in the water column and predominantly in sediments. Photodegradation could be a relevant removal process in sunlit surface waters, although the extent is unknown. nih.gov

Air: Due to its probable low volatility, long-range atmospheric transport is not expected to be a major distribution pathway.

The persistence of chlorinated aromatic compounds can be significant, with half-lives in the environment potentially spanning years. researchgate.net The multiple chlorine substituents on this compound suggest it would be more persistent than less chlorinated benzophenones. nih.gov

Characterization of Transformation Products and their Chemical Structures

Specific transformation products of this compound have not been documented in scientific literature. However, based on the degradation pathways of other chlorinated benzophenones and aromatic compounds, several potential products can be hypothesized. nih.govnih.govacs.orgresearchgate.netnih.gov

Potential Transformation Pathways and Products:

Reductive Dechlorination: Under anaerobic conditions, sequential removal of chlorine atoms would lead to the formation of di-, mono-, and non-chlorinated methylbenzophenones.

Hydroxylation: Aerobic microbial degradation could introduce hydroxyl groups onto the aromatic rings, forming various hydroxylated and chlorinated benzophenone derivatives.

Ring Cleavage: Following hydroxylation, enzymatic cleavage of one or both aromatic rings would result in the formation of chlorinated aliphatic acids and eventually mineralization to carbon dioxide and water. nih.govnih.govresearchgate.net

Photodegradation: In the presence of sunlight, photolytic cleavage of the carbon-chlorine bonds could occur, leading to less chlorinated benzophenones. nih.govresearchgate.netnih.gov Photochemical reactions could also lead to the formation of hydroxylated derivatives.

Table 2: Hypothetical Transformation Products of this compound

| Transformation Process | Potential Product(s) |

|---|---|

| Reductive Dechlorination | 3-Methyl-3',4'-dichlorobenzophenone, 3-Methyl-5'-chlorobenzophenone, etc. |

| Hydroxylation | Hydroxylated-trichloromethylbenzophenones |

| Ring Cleavage | Chlorinated aliphatic carboxylic acids |

The identification of these transformation products would require sophisticated analytical techniques such as high-resolution mass spectrometry. nih.govumb.edursc.orguzh.ch

Influence of Environmental Factors (e.g., pH, Temperature, Organic Matter) on Degradation Rates

Environmental conditions play a crucial role in determining the rate and extent of degradation of organic pollutants. mdpi.com

pH: The pH of the soil and water can significantly influence both microbial activity and the chemical stability of the compound. For some chlorinated compounds, degradation rates are higher in alkaline conditions, while for others, acidic environments are more favorable. The degradation of some benzophenone derivatives has been shown to be pH-dependent. researchgate.net

Temperature: Generally, microbial degradation rates increase with temperature up to an optimal point. Higher temperatures can also accelerate abiotic degradation processes like hydrolysis. The degradation of benzophenone-3, for example, is enhanced at higher temperatures. nih.govacs.org

Organic Matter: The presence of dissolved and particulate organic matter can have a dual effect. It can enhance photodegradation by acting as a photosensitizer but can also inhibit it by light screening. mdpi.com In soil, high organic matter content would increase the sorption of this compound, potentially reducing its bioavailability for microbial degradation but also decreasing its mobility.

Recalcitrance Assessment and Strategies for Enhanced Degradation

Given its chemical structure, this compound is expected to be a recalcitrant compound, resistant to natural degradation processes. nih.gov The presence of multiple chlorine atoms contributes to its stability and persistence in the environment. researchgate.net

Strategies for enhanced degradation of such persistent organic pollutants include:

Bioremediation: This involves the use of microorganisms with specific degradative capabilities to break down contaminants. oup.comnih.govmdpi.comcuni.cz Bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to stimulate indigenous microbes) are common bioremediation techniques.

Mycoremediation: The use of fungi, particularly white-rot fungi, and their powerful enzymes has shown promise for the degradation of a wide range of recalcitrant organic pollutants. nih.gov

Phytoremediation: Plants can be used to take up, accumulate, and in some cases, degrade organic pollutants from soil and water.

Advanced Oxidation Processes (AOPs): These are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and mineralize persistent organic pollutants. scispace.com Examples include ozonation, Fenton's reagent, and photocatalysis. nih.govresearchgate.net

Table 3: Comparison of Enhanced Degradation Strategies

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Bioremediation | Use of microorganisms to degrade pollutants. | Cost-effective, environmentally friendly. | Slow process, requires specific conditions. |

| Mycoremediation | Use of fungi to degrade pollutants. | Effective for a wide range of compounds. | Can be slow, requires specific fungal strains. |

| Phytoremediation | Use of plants to remove or degrade pollutants. | Aesthetically pleasing, low cost. | Limited to the root zone, slow process. |

| Advanced Oxidation | Chemical processes generating reactive radicals. | Rapid and effective for a broad range of compounds. | High cost, potential for byproduct formation. |

Further research is imperative to determine the actual environmental fate of this compound and to develop effective strategies for its potential remediation.

Derivatives, Analogs, and Structure Activity/property Relationships

Design and Synthesis of Novel Derivatives of 3-Methyl-3',4,5'-trichlorobenzophenone

The synthesis of new derivatives can be approached by targeting the three principal reactive sites of the molecule.

The benzylic methyl group is a prime site for functionalization due to the stability of the resulting benzylic radical or carbocation intermediates.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. Such a modification would drastically alter the polarity and acidity of the molecule, opening pathways for further derivatization, such as esterification or amidation.

Halogenation: The methyl group can undergo free radical halogenation to introduce one or more halogen atoms (e.g., -CH2X, -CHX2, -CX3). This can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) under UV irradiation or with a radical initiator. The resulting haloalkyl group can then serve as a leaving group for nucleophilic substitution reactions.

Functionalization: The benzylic position can be functionalized through various C-H activation strategies. This could involve the introduction of hydroxyl, amino, or other functional groups, leading to a diverse range of derivatives with altered properties.

Table 1: Potential Derivatives via Methyl Group Modification

| Derivative Name | Modification | Potential Synthetic Reagent(s) | Expected Property Change |

| 3-(Carboxy)-3',4',5'-trichlorobenzophenone | Oxidation | KMnO4, H2SO4 | Increased polarity, acidity |

| 3-(Bromomethyl)-3',4',5'-trichlorobenzophenone | Bromination | N-Bromosuccinimide (NBS) | Increased reactivity for SN2 reactions |

| 3-(Trichloromethyl)-3',4',5'-trichlorobenzophenone | Chlorination | SO2Cl2, radical initiator | Increased lipophilicity |

| 3-(Hydroxymethyl)-3',4',5'-trichlorobenzophenone | Hydroxylation | Via halogenation and hydrolysis | Increased polarity, hydrogen bonding capability |

The existing chlorine atoms on the phenyl rings influence the regioselectivity of further electrophilic aromatic substitution reactions.

Further Halogenation: Introduction of additional halogen atoms onto the aromatic rings is possible. The directing effects of the existing substituents (the benzoyl group is meta-directing, while chlorine and methyl groups are ortho-, para-directing) would guide the position of the new halogen.

Nitration: The aromatic rings can be nitrated using a mixture of nitric acid and sulfuric acid. The position of the nitro group would be dictated by the directing effects of the substituents already present. The nitro group can subsequently be reduced to an amino group.

Amination: Direct amination of the chlorinated rings is challenging. A more common approach involves the initial nitration of the rings followed by reduction of the nitro group to an amino group. This amino group can then be further functionalized.

Alkylation: Friedel-Crafts alkylation could introduce alkyl groups onto the rings, though the presence of the deactivating benzoyl group might necessitate harsh reaction conditions.

Table 2: Potential Derivatives via Phenyl Ring Modification

| Derivative Name | Modification | Potential Synthetic Reagent(s) | Expected Property Change |

| 3-Methyl-2',3',4',5',6'-pentachlorobenzophenone | Further Chlorination | Cl2, Lewis acid catalyst | Increased lipophilicity and molecular weight |